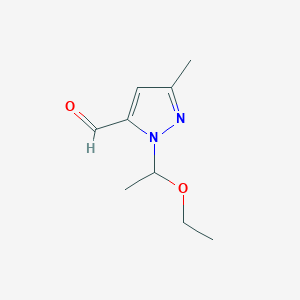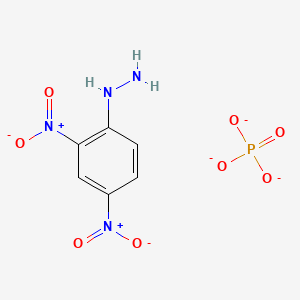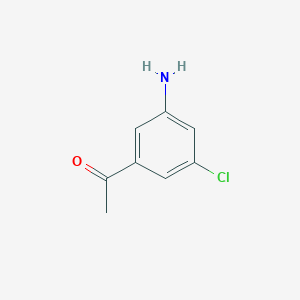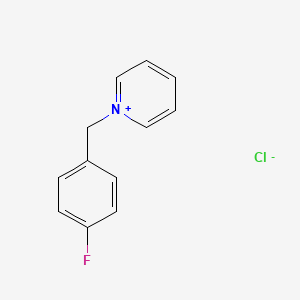![molecular formula C13H25N3O B11746576 {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(3-ethoxypropyl)amine](/img/structure/B11746576.png)
{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(3-ethoxypropyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(3-ethoxypropyl)amine is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing pyrazoles is the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes . Another method involves the condensation of ketones or aldehydes with hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles .
Industrial Production Methods
Industrial production of pyrazole derivatives often employs catalytic systems to enhance yield and selectivity. For example, low loadings of a combination of Ru3(CO)12 and a NHC-diphosphine ligand can catalyze dehydrogenative coupling reactions to produce pyrazoles . Additionally, eco-friendly methodologies such as microwave-assisted reactions and ligand-free systems are being explored for large-scale production .
Chemical Reactions Analysis
Types of Reactions
{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(3-ethoxypropyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like bromine for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce amines .
Scientific Research Applications
{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(3-ethoxypropyl)amine has several scientific research applications:
Mechanism of Action
The mechanism of action of {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(3-ethoxypropyl)amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives such as:
- 1-Phenyl-3-methyl-5-pyrazolone
- 3,5-Dimethylpyrazole
- 4-Amino-1H-pyrazole
Uniqueness
What sets {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(3-ethoxypropyl)amine apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C13H25N3O |
|---|---|
Molecular Weight |
239.36 g/mol |
IUPAC Name |
N-[(2-butan-2-ylpyrazol-3-yl)methyl]-3-ethoxypropan-1-amine |
InChI |
InChI=1S/C13H25N3O/c1-4-12(3)16-13(7-9-15-16)11-14-8-6-10-17-5-2/h7,9,12,14H,4-6,8,10-11H2,1-3H3 |
InChI Key |
YMLGKAGLRWSHEF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C(=CC=N1)CNCCCOCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11746503.png)
![(3R)-6-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B11746511.png)
![pentyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11746512.png)

![N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11746535.png)


![2-({[1-(butan-2-yl)-1H-pyrazol-3-yl]amino}methyl)phenol](/img/structure/B11746554.png)
![3-{[(2,3-difluorophenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11746557.png)

![2-(3-{[(5-fluorothiophen-2-yl)methyl]amino}-4-methyl-1H-pyrazol-1-yl)acetic acid](/img/structure/B11746577.png)


![[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine](/img/structure/B11746591.png)
